An In-Depth Technical Guide to 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and biological properties of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a member of the furo[2,3-d]pyrimidine family, which are structural analogs of purines, this molecule holds potential as a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its characteristics, synthesis, and prospective applications.
Introduction to the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP). The broader class of pyrimidine derivatives exhibits a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The fusion of a furan ring to the pyrimidine core creates a bicyclic system with a unique electronic and steric profile, offering opportunities for diverse functionalization and the development of selective inhibitors for various enzymes.[3][4]
Core Chemical Properties of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is a solid chemical compound available as a research chemical.[5] It is often cited as a useful heterocyclic building block in the field of proteomics research.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | [5] |
| Molecular Weight | 137.14 g/mol | [5] |
| CAS Number | 88513-35-3 | [5] |
| Appearance | Solid | Commercial Suppliers |
| Purity | Commercially available, though analytical data may not be provided by all suppliers. | Commercial Suppliers |
A computational approach using density-functional theory has been employed to estimate the acidities (pKa) of various pyrimidine compounds, providing a potential avenue for predicting the pKa of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine.[6]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is not extensively documented in peer-reviewed literature, a plausible synthetic pathway can be extrapolated from established methods for the synthesis of the furo[2,3-d]pyrimidine core.[4][7] A general approach often involves the construction of the furan ring onto a pre-existing pyrimidine or vice versa.[4]
One potential synthetic strategy is the reaction of a suitably functionalized 2-aminopyrimidine with a three-carbon synthon that can undergo cyclization to form the dihydrofuran ring. Another approach could involve the reaction of a 3-arylmethylidenefuran-2(3H)-one with guanidine, which has been shown to produce dihydrofuro[2,3-d]pyrimidine-2-amines.[7]
The reactivity of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is dictated by its constituent functional groups. The 2-amino group can act as a nucleophile and can be a site for further derivatization. The pyrimidine ring can undergo electrophilic substitution, though the conditions would need to be carefully controlled to avoid side reactions. The dihydrofuran ring is generally more stable than an aromatic furan ring but can potentially undergo ring-opening reactions under certain conditions.
Caption: A generalized synthetic workflow for the formation of the 5,6-Dihydrofuro[2,3-d]pyrimidine core.
Analytical Characterization
The structural elucidation of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine and its derivatives would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine and dihydrofuran rings, as well as the amine protons. The chemical shifts and coupling constants would be indicative of the specific substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group, C-N stretching of the pyrimidine ring, and C-O stretching of the dihydrofuran ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
The characterization of various furo[2,3-d]pyrimidine derivatives using these techniques has been reported, providing a basis for interpreting the spectra of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine.[8]
Biological Activity and Potential Applications
The furo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][9]
Anticancer Potential
Furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a variety of protein kinases that are implicated in cancer cell proliferation and survival, such as PI3K/AKT and receptor tyrosine kinases.[9] The structural similarity to purines allows these compounds to compete with ATP for the kinase binding site.[4] While specific studies on 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine are limited, its core structure suggests that it could serve as a valuable starting point for the design of novel kinase inhibitors.
Caption: A diagram illustrating the potential mechanism of kinase inhibition by furo[2,3-d]pyrimidine derivatives.
Other Potential Therapeutic Areas
Given the broad range of biological activities associated with pyrimidine-based compounds, derivatives of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine could also be explored for other therapeutic applications, including:
Future Directions
The limited availability of specific data for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine highlights a clear need for further research. A systematic investigation into its physicochemical properties, the development of a robust and scalable synthetic route, and a comprehensive evaluation of its biological activity are warranted. Such studies would provide a solid foundation for its use as a versatile building block in the design and synthesis of novel drug candidates. The exploration of its potential as a kinase inhibitor, in particular, holds significant promise for the development of new anticancer therapies.
References
- Sharma, A., et al. (2015). A review on the synthesis and biological activity of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5203–5208.
-
Hu, Y. G., et al. (2010). Efficient Synthesis and Biological Evaluation of Some 2,4-diamino-furo[2,3-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6188-90. [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]
-
Preparation of 4-substituted 2-amino-benzo[10][11]furo[3,2-d]pyrimidine derivatives. (2008). Google Patents.
-
Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
- Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976).
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). Institute of Molecular and Translational Medicine. [Link]
- Process for preparing 2-aminopyridine derivatives. (2006).
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). Molecules, 27(19), 6289. [Link]
-
DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AN. (2021). Duquesne Scholarship Collection. [Link]
- United States Patent (19). (1985).
-
Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines as antimitotic agents and inhibitors of tubulin polymerization. (2012). Duquesne Scholarship Collection. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9(1), 40-43. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules, 27(1), 246. [Link]
-
A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water. (2018). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2013). ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2012). Molecules, 17(10), 11663-11674. [Link]
-
Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview. (2021). ResearchGate. [Link]
-
6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o311. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(15), 5849. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis and biological evaluation of some 2,4-diamino-furo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. EP1925619A1 - Preparation of 4-substituted 2-amino-benzo[4,5]furo[3,2-d]pyrimidine derivatives - Google Patents [patents.google.com]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
